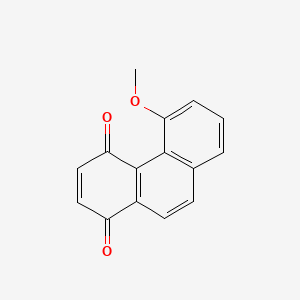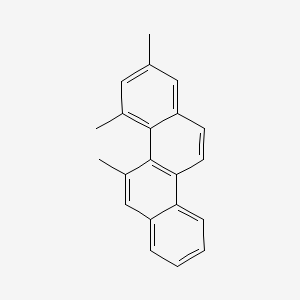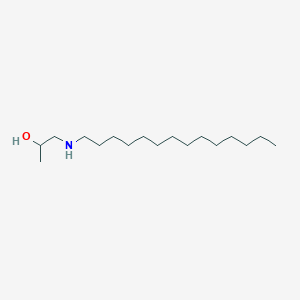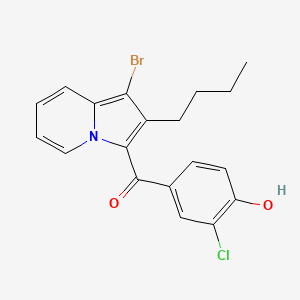
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a butyl group, an indolizine ring, a chloro group, and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizine ring system, followed by the introduction of the butyl group and bromine atom. The final step involves the coupling of the indolizine derivative with a 3-chloro-4-hydroxyphenylmethanone precursor under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its structural features suggest it could interact with specific biological targets, leading to therapeutic effects.
Industry
In the material science industry, this compound could be used in the development of advanced materials with unique properties, such as enhanced conductivity or improved mechanical strength.
作用機序
The mechanism of action of (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indolizine ring and hydroxyphenyl groups could play crucial roles in these interactions, influencing the compound’s overall efficacy and selectivity.
類似化合物との比較
Similar Compounds
(1-Bromo-2-butylindolizin-3-yl)(4-hydroxyphenyl)methanone: Similar structure but lacks the chloro group.
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-methoxyphenyl)methanone: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
The presence of both the chloro and hydroxy groups in (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone makes it unique compared to its analogs
特性
CAS番号 |
77832-95-2 |
|---|---|
分子式 |
C19H17BrClNO2 |
分子量 |
406.7 g/mol |
IUPAC名 |
(1-bromo-2-butylindolizin-3-yl)-(3-chloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H17BrClNO2/c1-2-3-6-13-17(20)15-7-4-5-10-22(15)18(13)19(24)12-8-9-16(23)14(21)11-12/h4-5,7-11,23H,2-3,6H2,1H3 |
InChIキー |
NPABWTIRKBWPTB-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
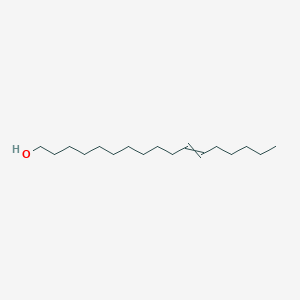
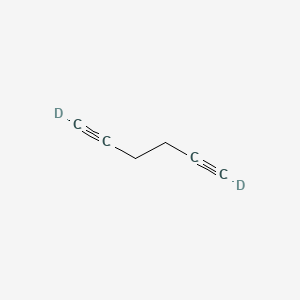
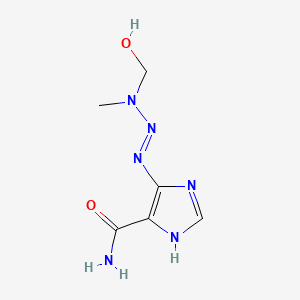

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)
![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)
